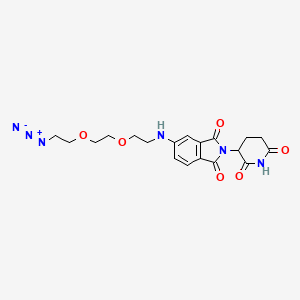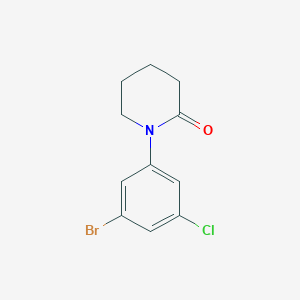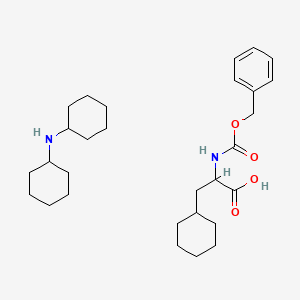
Pomalidomide-5'-PEG2-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-PEG2-C2-azide: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, which allows for conjugation through click chemistry, making it a valuable building block for the synthesis of targeted protein degraders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide-5’-PEG2-C2-azide involves the conjugation of pomalidomide with a polyethylene glycol (PEG) linker and an azide groupThe reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pomalidomide-5’-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-5’-PEG2-C2-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the conjugation of the compound with various target molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or water.
SPAAC: Strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of pomalidomide-5’-PEG2-C2-azide with various target molecules, which can be used in the development of PROTACs and other targeted protein degradation applications .
Applications De Recherche Scientifique
Pomalidomide-5’-PEG2-C2-azide is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:
Mécanisme D'action
Pomalidomide-5’-PEG2-C2-azide exerts its effects by recruiting cereblon, a component of the E3 ubiquitin ligase complex, to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker and azide group facilitate the conjugation of pomalidomide to various target ligands, enhancing the specificity and efficacy of the degradation process .
Comparaison Avec Des Composés Similaires
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-C6-PEG3-butyl azide
Comparison: Pomalidomide-5’-PEG2-C2-azide is unique due to its specific PEG linker length and azide functionality, which provide distinct advantages in terms of solubility, stability, and reactivity. Compared to other similar compounds, it offers a balance between linker length and functional group accessibility, making it a versatile tool for the development of targeted protein degraders .
Propriétés
Formule moléculaire |
C19H22N6O6 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-6-8-31-10-9-30-7-5-21-12-1-2-13-14(11-12)19(29)25(18(13)28)15-3-4-16(26)23-17(15)27/h1-2,11,15,21H,3-10H2,(H,23,26,27) |
Clé InChI |
NYWOBSOFTQEALF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)

![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)


![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)





![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
